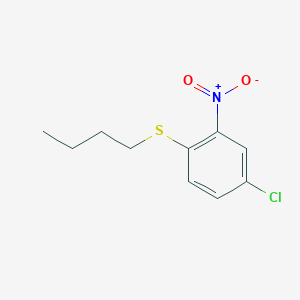

1-(Butylthio)-4-chloro-2-nitrobenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 1-(Butylthio)-4-chloro-2-nitrobenzene is a chemically synthesized aromatic compound that features a butylthio group attached to the first position of the benzene ring, a chloro group at the fourth position, and a nitro group at the second position. This compound is of interest due to its potential applications in various chemical reactions and its role in structure-activity relationship studies.

Synthesis Analysis

The synthesis of related aromatic compounds often involves halogenation and nitration reactions. For instance, the synthesis of 1,2-Dichloro-4-nitrobenzene was achieved by chlorination of p-nitrochlorobenzene using KClO3-H2SO4 as the chlorinating reagent, with a high yield of 91.8% under optimal conditions . Although the synthesis of 1-(Butylthio)-4-chloro-2-nitrobenzene is not directly described, similar synthetic strategies could be employed, such as the introduction of the butylthio group through nucleophilic substitution reactions.

Molecular Structure Analysis

The molecular structure of aromatic nitro compounds can be determined using X-ray crystallography. For example, the structure of 1,4-bis-(2-chloro-1,1-dimethylethyl)-2-nitrobenzene was elucidated using this technique, revealing a monoclinic space group and specific geometric parameters . The molecular structure of 1-(Butylthio)-4-chloro-2-nitrobenzene would likely show similar features, with the presence of the butylthio group influencing the overall molecular conformation.

Chemical Reactions Analysis

Aromatic nitro compounds can undergo various chemical reactions, including nucleophilic substitution and conjugation with glutathione. For instance, 4-substituted 1-chloro-2-nitrobenzenes have been studied for their reactivity with glutathione, catalyzed by glutathione S-transferase, revealing insights into structure-activity relationships . The presence of the butylthio group in 1-(Butylthio)-4-chloro-2-nitrobenzene would likely affect its reactivity in similar biochemical processes.

Physical and Chemical Properties Analysis

The physical and chemical properties of aromatic nitro compounds are influenced by their substituents. For example, 4-chloronitrobenzene exhibits orientational disorder in the solid state, with significant thermal motion and possible libration of the nitro group . The butylthio group in 1-(Butylthio)-4-chloro-2-nitrobenzene would contribute to its physical properties, such as melting point, solubility, and crystalline behavior, as well as its chemical properties, including reactivity and stability.

Scientific Research Applications

Structure-Reactivity Correlation in Organic Crystals

1-(Butylthio)-4-chloro-2-nitrobenzene and related compounds have been studied for their structure-reactivity relationships in organic crystals. These studies involve understanding the molecular structure, crystallography, and reaction mechanisms in the presence of ultraviolet light, contributing to the field of photochemistry (Padmanabhan et al., 1987).

Interaction with Other Chemicals

Research has explored the interaction of similar nitrobenzene derivatives with various chemicals like sodium glycolate and sodium glycerolate. These interactions are crucial for understanding the chemical behavior and potential applications in synthetic organic chemistry (Blanksma & Fohr, 2010).

Ultrasonic-Assisted Organic Synthesis

Ultrasonic-assisted synthesis involving compounds similar to 1-(Butylthio)-4-chloro-2-nitrobenzene has been investigated. This research provides insights into the use of ultrasound in enhancing chemical reactions, particularly in the synthesis of nitro aromatic ethers (Harikumar & Rajendran, 2014).

Electrochemical Reduction Studies

Electrochemical studies involving nitrobenzene derivatives have been conducted to understand their reduction mechanisms. These studies are significant in the field of electrochemistry, providing insights into the behavior of these compounds under various electrical conditions (Silvester et al., 2006).

Microbial Degradation

Research on the microbial degradation of chlorinated nitrobenzenes by specific bacterial strains has provided valuable information on environmental bioremediation. This is particularly relevant for the breakdown of potentially harmful chemicals in the environment (Shah, 2014).

Electrochemical Sensing

The development of electrochemical sensors for detecting compounds like 1-chloro-4-nitrobenzene using carbon nanohorn nanohybrids is a significant advancement. This research is crucial for environmental monitoring and detecting pollutants (Kingsford et al., 2018).

Safety And Hazards

Material Safety Data Sheets (MSDS) provide information on the potential hazards of a compound, including physical, health, and environmental hazards. It also includes information on safe handling and storage of the compound.

Future Directions

This involves discussing potential future research directions. For a chemical compound, this could involve potential applications, further reactions to be explored, or biological testing to be done.

properties

IUPAC Name |

1-butylsulfanyl-4-chloro-2-nitrobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2S/c1-2-3-6-15-10-5-4-8(11)7-9(10)12(13)14/h4-5,7H,2-3,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOLLRTKRCKPZIC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSC1=C(C=C(C=C1)Cl)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Butylthio)-4-chloro-2-nitrobenzene | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Amino-6,7-dihydro-5H-cyclopenta[b]thieno-[3,2-e]pyridine-2-carboxylic acid](/img/structure/B1332213.png)

![4-[4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]benzenecarboxylic acid](/img/structure/B1332234.png)

![{5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methanol](/img/structure/B1332268.png)